Methyl 2-chloropropionate

Description

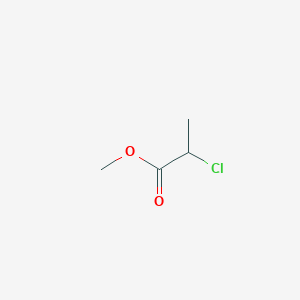

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEJCNOTNLZCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Record name | METHYL 2-CHLOROPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864786 | |

| Record name | Propanoic acid, 2-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl 2-chloropropionate appears as a colorless liquid. Insoluble in water. Irritating and narcotic in high concentrations. Used as a solvent and for making other chemicals and dyes. | |

| Record name | METHYL 2-CHLOROPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17639-93-9 | |

| Record name | METHYL 2-CHLOROPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 2-chloropropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17639-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloropropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-chloropropanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-chloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-CHLOROPROPANOATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDN17EXK1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 2-chloropropionate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 2-Chloropropionate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical intermediates is fundamental to process design, safety, and optimization. Methyl 2-chloropropionate (CAS No: 17639-93-9), a key building block in organic synthesis, is no exception. This technical guide provides a comprehensive overview of its core physical characteristics, supported by detailed experimental protocols and logical workflows.

Core Physical and Chemical Properties

Methyl 2-chloropropionate is a colorless liquid noted for its utility as a solvent and as an intermediate in the production of pharmaceuticals and agrochemicals.[1][2] It is recognized as a flammable liquid and should be handled with appropriate safety precautions.[3]

General and Molar Properties

The fundamental identifiers and molar properties of methyl 2-chloropropionate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO₂ | [4][5] |

| Molecular Weight | 122.55 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [4][5] |

| CAS Number | 17639-93-9 | [4] |

Thermophysical and Optical Properties

The following table details the key thermophysical and optical properties of methyl 2-chloropropionate, which are critical for its handling, purification, and use in reactions.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 132-133 °C | at 1 atm | [4][5] |

| Melting Point | -10 °C | [4] | |

| Density | 1.075 g/mL | at 25 °C | [4][5] |

| Refractive Index (n_D) | 1.417 | at 20 °C | [4][5] |

| Flash Point | 38 °C (101 °F) | Closed Cup | [6] |

| Vapor Pressure | 5.25 mmHg | at 20 °C | [4] |

| Vapor Density | 4.22 | (vs air) | [4] |

Solubility Profile

The solubility of a compound is a critical parameter for reaction and purification solvent selection.

| Solvent | Solubility | Source(s) |

| Water | Insoluble/Immiscible | [4][5][7] |

| Organic Solvents | Soluble | [8] |

Experimental Protocols for Property Determination

The following sections outline the generalized experimental methodologies for determining the key physical properties of liquid organic compounds such as methyl 2-chloropropionate.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory method involves the use of a Thiele tube or an aluminum block.[9][10]

Procedure:

-

A small quantity of methyl 2-chloropropionate is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated uniformly in a Thiele tube or heating block.

-

The temperature is slowly increased until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Density

The density of a liquid can be determined by accurately measuring the mass of a known volume.[11]

Procedure:

-

An empty, dry measuring cylinder is weighed on an electronic balance, and its mass is recorded.

-

A specific volume of methyl 2-chloropropionate (e.g., 10 mL) is accurately measured into the graduated cylinder, reading the volume from the bottom of the meniscus.

-

The measuring cylinder containing the liquid is reweighed to determine the combined mass.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

The density is then calculated by dividing the mass of the liquid by its volume (ρ = m/V).[11][12] For higher precision, a pycnometer can be used.[13]

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is often measured using an Abbe refractometer.[14]

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.

-

A few drops of methyl 2-chloropropionate are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is then read from the instrument's scale.[14]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[15] The Pensky-Martens closed-cup method is a standard procedure for this determination.[16][17]

Procedure:

-

The sample of methyl 2-chloropropionate is placed in the test cup of the Pensky-Martens apparatus.

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

-

An ignition source is periodically directed into the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[16][18]

Assessment of Solubility

A qualitative assessment of solubility can be performed through direct observation.[19][20]

Procedure:

-

A small, measured amount of methyl 2-chloropropionate (e.g., 0.1 mL) is added to a test tube.

-

A small volume of the solvent (e.g., 2 mL of water or an organic solvent) is added to the test tube.

-

The mixture is vigorously shaken.

-

The mixture is observed to determine if the methyl 2-chloropropionate has dissolved to form a homogeneous solution or if it remains as a separate phase.[8][19]

Visualized Workflow

The logical progression for the experimental characterization of a liquid chemical like methyl 2-chloropropionate is depicted in the workflow diagram below. This sequence ensures that fundamental properties are established before proceeding to more specific analyses.

References

- 1. scimed.co.uk [scimed.co.uk]

- 2. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Methyl 2-chloropropionate | 17639-93-9 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. METHYL 2-CHLOROPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. scribd.com [scribd.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mt.com [mt.com]

- 14. vlab.amrita.edu [vlab.amrita.edu]

- 15. delltech.com [delltech.com]

- 16. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 17. ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester - Savant Labs [savantlab.com]

- 18. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-Chloropropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloropropionate, a halogenated ester with the chemical formula C₄H₇ClO₂, is a versatile building block in organic synthesis.[1] Its bifunctional nature, possessing both a reactive chlorine atom at the α-position and an ester group, makes it a valuable intermediate in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to methyl 2-chloropropionate, tailored for professionals in research and drug development.

Chemical and Physical Properties

Methyl 2-chloropropionate is a colorless liquid with a characteristically pungent odor.[1][2] It is flammable and should be handled with appropriate safety precautions in a well-ventilated area, away from heat and ignition sources.[2][3] The compound is insoluble in water but soluble in common organic solvents.[1][2]

Data Presentation: Physical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO₂ | [2][3][4] |

| Molecular Weight | 122.55 g/mol | [2][4][5] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 132-133 °C | [4] |

| Melting Point | < -10 °C | [4][6] |

| Density | 1.13 g/cm³ at 20 °C | [6] |

| Flash Point | 36 °C (DIN 51755 Part 1) | [6] |

| Refractive Index (n²⁰/D) | 1.416 - 1.419 | [4] |

| Vapor Pressure | 30 hPa at 20 °C | [6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.75 (d, 3H), 3.79 (s, 3H), 4.40 (q, 1H) | [4] |

| ¹³C NMR (CDCl₃) | δ (ppm): 21.5, 52.9, 53.5, 170.0 | [2][4] |

| Major Mass Spec Fragments (m/z) | 63, 59, 65 | [2][5] |

Reactivity and Reaction Mechanisms

The reactivity of methyl 2-chloropropionate is primarily dictated by the presence of the chlorine atom on the carbon alpha to the carbonyl group. This structural feature makes it susceptible to nucleophilic substitution reactions, which are central to its utility in organic synthesis.

Nucleophilic Substitution (Sₙ2)

Methyl 2-chloropropionate readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions.[7][8] The reaction proceeds via a backside attack of the nucleophile on the electrophilic carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a new bond with the nucleophile, leading to an inversion of stereochemistry at the chiral center.[8][9][10] The Sₙ1 pathway is generally disfavored for α-halocarbonyl compounds due to the electronic destabilization of the resulting carbocation by the adjacent carbonyl group.

A variety of nucleophiles can be employed in these reactions, including amines, azides, and carboxylates, to introduce diverse functionalities.

Other Reactions

Beyond nucleophilic substitution, methyl 2-chloropropionate can participate in other transformations:

-

Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions to yield 2-chloropropionic acid.

-

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11][12]

Experimental Protocols

Detailed methodologies for key reactions involving the synthesis and transformation of methyl 2-chloropropionate are provided below.

Synthesis of Methyl 2-Chloropropionate from Methyl Lactate (B86563)

This protocol describes the synthesis of methyl 2-chloropropionate from the corresponding methyl lactate using thionyl chloride, a common method for converting alcohols to alkyl chlorides.[13][14][15]

Materials:

-

Methyl lactate

-

Thionyl chloride

-

Pyridine (B92270) (catalyst)

-

Dichloromethane (solvent)

-

Sodium bicarbonate solution (for work-up)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl lactate in dichloromethane.

-

Add a catalytic amount of pyridine to the solution.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it into a cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure methyl 2-chloropropionate.

Nucleophilic Substitution with Sodium Azide (B81097)

This protocol details the reaction of methyl 2-chloropropionate with sodium azide to form methyl 2-azidopropionate, a useful intermediate for the synthesis of amino acids and other nitrogen-containing compounds.

Materials:

-

Methyl 2-chloropropionate

-

Sodium azide

-

Dimethylformamide (DMF) as solvent

-

Diethyl ether (for extraction)

-

Water

Procedure:

-

In a round-bottom flask, dissolve methyl 2-chloropropionate in DMF.

-

Add sodium azide to the solution and heat the mixture to 50-60 °C with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude methyl 2-azidopropionate, which can be further purified by distillation.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of the ester functionality of methyl 2-chloropropionate to a primary alcohol, 2-chloro-1-propanol.

Materials:

-

Methyl 2-chloropropionate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) as solvent

-

Water

-

15% Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Dissolve methyl 2-chloropropionate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring by TLC.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

-

Filter the resulting granular precipitate and wash it with the solvent.

-

Dry the combined filtrate over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-chloro-1-propanol, which can be purified by distillation.

Visualizations

Synthesis of Methyl 2-Chloropropionate Workflow

Caption: Workflow for the synthesis of methyl 2-chloropropionate.

Sₙ2 Reaction of Methyl 2-Chloropropionate

Caption: Generalized Sₙ2 reaction mechanism.

Logical Relationship in Drug Development

Caption: Role as a key starting material in API synthesis.

Conclusion

Methyl 2-chloropropionate is a cornerstone intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. Its reactivity, primarily governed by the Sₙ2 displacement of the α-chloro substituent, allows for the introduction of a wide range of functional groups. A thorough understanding of its chemical properties and reaction kinetics is paramount for its effective utilization in the development of novel chemical entities. The experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers and scientists engaged in this field.

References

- 1. CAS 17639-93-9: Methyl 2-chloropropionate | CymitQuimica [cymitquimica.com]

- 2. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

- 7. SN2 reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. SN2 Reaction Mechanism [chemistrysteps.com]

- 11. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. US4334083A - Process for the preparation of an alkyl 2-chloropropionate by chlorinating an alkyl lactate - Google Patents [patents.google.com]

- 14. CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride - Google Patents [patents.google.com]

- 15. CN102775303A - Method for preparing S-methyl 2-chloropropionate - Google Patents [patents.google.com]

Spectroscopic Profile of Methyl 2-chloropropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-chloropropionate, a key chemical intermediate in various synthetic processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of methyl 2-chloropropionate is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, confirming the presence of key functional groups and the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for methyl 2-chloropropionate are presented below.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of methyl 2-chloropropionate exhibits two distinct signals, corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.45 | Quartet | 1H | CH |

| ~3.75 | Singlet | 3H | OCH₃ |

| ~1.74 | Doublet | 3H | CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Ester Carbonyl) |

| ~53 | OCH₃ (Ester Methyl) |

| ~52 | CHCl (Chlorinated Carbon) |

| ~21 | CH₃ (Methyl) |

Note: The ¹³C NMR spectrum is typically acquired with proton decoupling, resulting in singlet peaks for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption peaks for methyl 2-chloropropionate are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~2980 | Strong | C-H stretch | Alkane |

| ~1745 | Strong | C=O stretch | Ester |

| ~1450 | Medium | C-H bend | Alkane |

| ~1270 | Strong | C-O stretch | Ester |

| ~770 | Strong | C-Cl stretch | Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of methyl 2-chloropropionate is characterized by the following major peaks.

| m/z | Relative Intensity (%) | Assignment |

| 122/124 | ~2-3% | [M]+• (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |

| 87 | ~20% | [M - Cl]+ |

| 63/65 | ~100% (Base Peak) | [CH₃CHCl]+• |

| 59 | ~90% | [COOCH₃]+ |

The presence of the M+ and M+2 peaks in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : A small amount of methyl 2-chloropropionate (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrumentation : The spectrum is acquired on a high-field NMR spectrometer (e.g., 300 or 400 MHz).

-

Data Acquisition : For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum and enhance sensitivity.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : As methyl 2-chloropropionate is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

-

Data Analysis : The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber. The characteristic absorption bands are then identified and assigned to specific functional groups.

Mass Spectrometry

-

Sample Introduction : For a volatile liquid like methyl 2-chloropropionate, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.

-

Ionization : Electron Impact (EI) ionization is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of methyl 2-chloropropionate, showing how each technique contributes to the final structural determination.

Caption: Workflow of Spectroscopic Analysis for Methyl 2-chloropropionate.

References

(S)-(-)-Methyl 2-chloropropionate CAS number

An In-depth Technical Guide to (S)-(-)-Methyl 2-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Methyl 2-chloropropionate, a significant chiral building block, is integral to the asymmetric synthesis of a multitude of commercially valuable compounds. Its stereospecific properties are pivotal in the development of pharmaceuticals and agrochemicals where enantiomeric purity dictates biological activity and efficacy. This technical guide provides a comprehensive overview of (S)-(-)-Methyl 2-chloropropionate, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications in research and industry. The CAS number for (S)-(-)-Methyl 2-chloropropionate is 73246-45-4 .[1][2]

Chemical and Physical Properties

(S)-(-)-Methyl 2-chloropropionate is a colorless to very faint yellow liquid.[1] It is a flammable liquid and vapor. The compound is recognized for its utility in asymmetric synthesis, which allows for the creation of enantiomerically pure substances vital to the pharmaceutical industry.[1]

Table 1: Physicochemical Properties of (S)-(-)-Methyl 2-chloropropionate

| Property | Value | Source(s) |

| CAS Number | 73246-45-4 | [1][2] |

| Molecular Formula | C₄H₇ClO₂ | [1] |

| Molecular Weight | 122.55 g/mol | [1][3] |

| Appearance | Colorless to very faint yellow liquid | [1] |

| Density | 1.143 g/mL at 25 °C | [1][2] |

| Boiling Point | 80 - 82 °C at 110 mmHg | [1][2] |

| Refractive Index | n20/D 1.417 | [1][2] |

| Optical Rotation | [α]²⁰/D = -26° (neat) | [1] |

| Purity | ≥96.5% (Chiral Purity) | [1] |

| Flash Point | 32 °C (89.6 °F) - closed cup | |

| Storage Temperature | ≤ -20 °C or Room Temperature (<15°C) | [1] |

Table 2: Identification and Registry Numbers

| Identifier | Value | Source(s) |

| PubChem CID | 135535 | [3] |

| EC Number | 412-470-8 | |

| MDL Number | MFCD00062941 | [1] |

| Beilstein Registry No. | 1720589 | |

| UN Number | 2933 | [4] |

Experimental Protocols: Synthesis

The synthesis of (S)-(-)-Methyl 2-chloropropionate is predominantly achieved through three methods: directional synthesis from chiral raw materials, resolution of racemates, and asymmetric synthesis.[5] The directional synthesis method is most common due to its low cost, simple procedure, and the high optical purity of the resulting product.[5]

Method 1: Chlorination of (R)-Methyl Lactate (B86563) with a Vilsmeier Reagent

This method involves the configurational inversion of (R)-methyl lactate using a Vilsmeier reagent, which can be prepared from thionyl chloride or bis(trichloromethyl) carbonate.[2][5][6]

Experimental Protocol:

-

Preparation of the Vilsmeier Reagent:

-

Add thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate to a reaction vessel equipped with a stirrer and cooled in an ice-water bath (0-10 °C).[2][6]

-

Slowly add N,N-dimethylformamide (DMF) or N,N-dimethylacetamide dropwise to the vessel.[2][5] The reaction is exothermic.

-

Stir the mixture for 1-2 hours to obtain a colorless Vilsmeier reagent solution.[2]

-

-

Synthesis of (S)-(-)-Methyl 2-chloropropionate:

-

To the prepared Vilsmeier reagent solution, add a small amount of a solvent such as dioxane.[2]

-

Slowly add (R)-methyl lactate dropwise to the mixed solution at a temperature of 20-30 °C. The molar ratio of (R)-methyl lactate to the Vilsmeier reagent is typically 1:1.1 to 1:1.4.[2][6] The reaction is exothermic and generates gas.

-

After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 5-8 hours.[2][6]

-

-

Post-reaction Work-up:

Caption: Workflow for the synthesis of (S)-(-)-Methyl 2-chloropropionate via Vilsmeier reagent.

Method 2: Direct Esterification

This method involves the direct esterification of α-chloropropionic acid with methanol (B129727) using a catalyst.[7]

Experimental Protocol:

-

Catalyst Preparation:

-

Prepare a chiral hydrogen peroxide catalyst by neutralizing a sodium peroxide aqueous solution with phosphoric acid or sodium phosphate (B84403) monobasic to a pH of 9.[7]

-

-

Esterification Reaction:

-

Product Isolation:

-

After the reaction is complete, distill and dry the mixture to obtain (S)-(-)-Methyl 2-chloropropionate.[7]

-

Applications in Research and Drug Development

(S)-(-)-Methyl 2-chloropropionate is a versatile intermediate with significant applications in various fields, particularly in the synthesis of high-value, enantiomerically pure compounds.[1]

-

Pharmaceutical Synthesis : It serves as a crucial chiral starting material for active pharmaceutical ingredients (APIs).[8][9] For example, it is used in the preparation of TIPTP, a therapeutic agent for rheumatoid arthritis.[2] Its reactivity is valuable for creating complex molecules with specific biological activities.[9]

-

Agrochemical Production : The compound is used in the development of herbicides and pesticides, where specific stereoisomers are often responsible for the desired activity, enhancing crop protection.[1][9]

-

Flavor and Fragrance Industry : It is an intermediate in the production of various flavoring agents and fragrances.[1]

-

Polymer Chemistry : It can be used as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.

Caption: Applications of (S)-(-)-Methyl 2-chloropropionate in various industries.

Safety and Handling

(S)-(-)-Methyl 2-chloropropionate is a flammable liquid (Signal Word: Warning) and should be handled with appropriate safety precautions.[3]

-

Hazard Statements : H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation), H373 (May cause damage to organs through prolonged or repeated exposure).[3]

-

Precautionary Statements : P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment : Use of eye shields, gloves, and an appropriate dust mask is recommended.

-

Storage : Store in a flammable liquids area. Some suppliers recommend storage at or below -20 °C, while others suggest room temperature in a cool, dark place (<15°C).[1]

Conclusion

(S)-(-)-Methyl 2-chloropropionate is a cornerstone chiral intermediate for the synthesis of enantiomerically pure products. Its well-defined physical and chemical properties, coupled with established synthesis protocols, make it an invaluable tool for researchers and professionals in drug development, agrochemical synthesis, and polymer science. Proper handling and storage are essential to ensure safety and maintain the integrity of this reactive compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-(-)-Methyl 2-chloropropionate | 73246-45-4 [chemicalbook.com]

- 3. Methyl 2-chloropropanoate, (S)- | C4H7ClO2 | CID 135535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

- 7. CN102381969A - Preparation method of methyl (S)-2-chloropropionate - Google Patents [patents.google.com]

- 8. Methyl-2-Chloropropionate Manufacturer & Suppliers |ELAROMA-M2CP - Elchemy [elchemy.com]

- 9. Methyl-2-chloropropionate Dealer and Distributor | Methyl-2-chloropropionate Supplier | Methyl-2-chloropropionate Stockist | Methyl-2-chloropropionate Importers [multichemindia.com]

An In-Depth Technical Guide to the Synthesis of (R)-(+)-Methyl 2-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing enantiomerically enriched (R)-(+)-Methyl 2-chloropropionate. This chiral building block is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, where stereochemistry plays a pivotal role in biological activity. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways and workflows.

Synthesis via Chlorination of (R)-Methyl lactate (B86563) with Vilsmeier Reagent

This method is a widely used industrial process that typically proceeds with an inversion of stereochemistry, yielding (S)-(-)-Methyl 2-chloropropionate from (R)-methyl lactate. To obtain the desired (R)-(+)-enantiomer, the starting material would need to be (S)-(-)-methyl lactate. The reaction involves the formation of a Vilsmeier reagent in situ, which then chlorinates the hydroxyl group of the methyl lactate.

Experimental Protocol

Step 1: Preparation of the Vilsmeier Reagent

In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add bis(trichloromethyl) carbonate. Cool the flask to 0-5 °C using an ice-water bath. Slowly add anhydrous N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) dropwise while maintaining the temperature. After the addition is complete, stir the mixture for 1-2 hours at 0-10 °C to obtain a colorless Vilsmeier reagent solution.[1]

Step 2: Chlorination of Methyl Lactate

To the prepared Vilsmeier reagent solution, add a solvent such as pyridine (B92270) or dioxane. Then, add (S)-(-)-methyl lactate dropwise to the mixture. The reaction is exothermic, and gas evolution may be observed. After the addition, the reaction mixture is heated to 50-60 °C and stirred for 5-8 hours.[1]

Step 3: Work-up and Purification

After the reaction is complete, cool the mixture. The product solution is then washed with water, and the organic layer is separated. The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield (R)-(+)-Methyl 2-chloropropionate.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | (R)-methyl lactate | [1] |

| Product | (S)-methyl 2-chloropropionate | [1] |

| Yield | 80-90% | [1] |

| Optical Purity (e.e.) | 96-98% | [1] |

| Chlorinating Agent | Bis(trichloromethyl) carbonate | [1] |

| Amide | N,N-dimethylacetamide or N,N-dimethylformamide | [1] |

| Reaction Temperature | 50-60 °C | [1] |

| Reaction Time | 5-8 hours | [1] |

Note: The data presented is for the synthesis of the (S)-enantiomer from the (R)-lactate, illustrating the inversion of configuration. The synthesis of the (R)-ester would require (S)-lactate as the starting material.

Reaction Pathway

Synthesis from (R)-Alanine via Diazotization and Esterification

This two-step synthesis involves the initial preparation of (R)-2-chloropropionic acid from (R)-alanine through a diazotization reaction, followed by esterification to yield the final product. This method is advantageous as it starts from a readily available chiral amino acid and generally proceeds with retention of configuration.

Experimental Protocol

Step 1: Synthesis of (R)-2-chloropropionic acid

In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve (R)-alanine in 5 N hydrochloric acid. Cool the mixture to 0 °C in an ice/salt bath. A precooled solution of sodium nitrite (B80452) in water is then added dropwise at a rate that maintains the reaction temperature below 5 °C. After the addition, the reaction is allowed to stand overnight at room temperature. The reaction mixture is then worked up by extraction with diethyl ether. The combined organic layers are dried and the solvent is removed. The crude (R)-2-chloropropionic acid is then purified by vacuum distillation.[2]

Step 2: Esterification of (R)-2-chloropropionic acid

To a solution of the purified (R)-2-chloropropionic acid in methanol (B129727) at 0 °C, slowly add thionyl chloride. The reaction mixture is then refluxed for 2 hours. After cooling, the excess methanol and thionyl chloride are removed under reduced pressure. The residue is then purified by vacuum distillation to give (R)-(+)-Methyl 2-chloropropionate.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | (R)-alanine | [2] |

| Intermediate | (R)-2-chloropropionic acid | [2] |

| Yield (Diazotization) | ~60-70% | [2] |

| Enantiomeric Purity (e.e.) of Acid | >98% | [3] |

| Esterification Catalyst | Thionyl chloride/Methanol (in situ HCl) | |

| Overall Yield | Not explicitly stated |

Experimental Workflow

Enzymatic Resolution of Racemic 2-Chloropropionic Acid followed by Esterification

Enzymatic resolution offers a green and highly selective method to obtain enantiomerically pure compounds. In this approach, a lipase (B570770) is used to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. Alternatively, a racemic acid can be selectively esterified. To obtain (R)-(+)-Methyl 2-chloropropionate, one would typically resolve racemic 2-chloropropionic acid to isolate the (R)-enantiomer, which is then esterified.

Experimental Protocol

Step 1: Enzymatic Resolution of (±)-2-Chloropropionic Acid

Dissolve racemic 2-chloropropionic acid in a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.2). Add porcine pancreatic lipase (10-20% by weight of the acid). The mixture is stirred at a controlled temperature (e.g., 30 °C) for several hours. The reaction is monitored for conversion. After the desired conversion is reached, the enzyme is removed by centrifugation or filtration. The aqueous layer, containing the sodium salt of (R)-(+)-2-chloropropionic acid, is acidified to a pH ≤ 1.0 and then extracted with an organic solvent (e.g., dichloromethane). The organic extracts are dried and concentrated to yield (R)-(+)-2-chloropropionic acid. The unreacted (S)-(-)-2-chloropropionic acid ester can be recovered from the initial organic extract.[4]

Step 2: Esterification of (R)-(+)-2-Chloropropionic Acid

The isolated (R)-(+)-2-chloropropionic acid is then esterified using the method described in Section 2 (Step 2).

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Racemic 2-chloropropionic acid ester | [4] |

| Enzyme | Porcine Pancreatic Lipase | [4] |

| Product of Resolution | (R)-(+)-2-chloropropionic acid | [4] |

| Yield of (R)-acid | ~78% | [4] |

| Enantiomeric Excess (e.e.) of (R)-acid | 91% | [4] |

| pH | 7.2 | [4] |

| Temperature | 30 °C | [4] |

Logical Relationship of Enzymatic Resolution

Summary and Comparison of Synthetic Routes

| Method | Starting Material | Key Reagents | Stereochemistry | Advantages | Disadvantages |

| Vilsmeier Chlorination | (S)-Methyl lactate | Thionyl chloride/DMF | Inversion | High yield, suitable for industrial scale | Requires careful control of exothermic reaction |

| Diazotization & Esterification | (R)-Alanine | NaNO2, HCl, SOCl2, Methanol | Retention | High enantiomeric purity, readily available chiral pool starting material | Use of potentially hazardous diazotization reagents |

| Enzymatic Resolution | Racemic 2-chloropropionic acid | Lipase, buffer | Selective reaction | High enantioselectivity, mild reaction conditions, green chemistry | Lower theoretical yield (max 50% for kinetic resolution of the acid), requires downstream esterification |

This guide provides a foundational understanding of the key synthetic methodologies for producing (R)-(+)-Methyl 2-chloropropionate. The choice of a particular route will depend on factors such as scale, cost of starting materials, required enantiomeric purity, and available equipment and expertise. For laboratory-scale synthesis requiring high enantiopurity, the route starting from (R)-alanine is well-documented and reliable. For larger-scale industrial production, the Vilsmeier chlorination of (S)-methyl lactate is a common and efficient method. Enzymatic resolution presents a valuable green alternative, particularly when high selectivity is paramount.

References

- 1. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid - Google Patents [patents.google.com]

- 4. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Methyl 2-chloropropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-chloropropionate in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on qualitative solubility information, detailed experimental protocols for determining solubility, and a logical framework for solvent selection.

Introduction

Methyl 2-chloropropionate (CAS No: 17639-93-9) is a colorless liquid and a halogenated ester. It serves as a versatile intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.[1][2][3] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification, and formulation development. This guide aims to provide a foundational understanding of its solubility characteristics.

Qualitative Solubility of Methyl 2-chloropropionate

| Solvent Family | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Slightly Soluble[4] |

| Ethanol | Soluble[1] | |

| Ethers | Diethyl Ether | Soluble[1] |

| Halogenated Solvents | Chloroform | Soluble[4] |

| Esters | Ethyl Acetate | Slightly Soluble[4] |

| Aqueous | Water | Insoluble/Immiscible[2][5][6][7] |

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility, experimental determination is necessary. The following is a generalized protocol based on the widely accepted "shake-flask" method, which is considered a reliable technique for determining the solubility of a liquid in a solvent.

Materials and Equipment

-

Methyl 2-chloropropionate (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Syringes and filters (chemically compatible)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl 2-chloropropionate to a known volume of the selected organic solvent in a sealed, airtight vial. The presence of a distinct second phase of the solute is necessary to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A period of 24-48 hours is often recommended, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Separation:

-

Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed at the constant temperature for several hours to allow for phase separation.

-

To ensure the removal of all undissolved solute, centrifuge the vial at a controlled temperature.

-

-

Sample Analysis:

-

Carefully extract an aliquot of the clear, saturated supernatant using a pre-warmed or pre-cooled syringe to maintain the experimental temperature.

-

Filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask.

-

Determine the mass of the collected sample.

-

Dilute the sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of methyl 2-chloropropionate in the diluted sample using a calibrated analytical method, such as gas chromatography (GC) with a flame ionization detector (FID).

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of methyl 2-chloropropionate in the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Workflows

To aid in the practical application of this information, the following diagrams, created using the DOT language, illustrate key logical and experimental workflows.

References

- 1. CAS 17639-93-9: Methyl 2-chloropropionate | CymitQuimica [cymitquimica.com]

- 2. manavchem.com [manavchem.com]

- 3. hzkaixin.com [hzkaixin.com]

- 4. Methyl 2-chloropropionate CAS#: 17639-93-9 [m.chemicalbook.com]

- 5. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. METHYL 2-CHLOROPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Stability and Storage of Methyl 2-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for methyl 2-chloropropionate. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound throughout its lifecycle.

Chemical and Physical Properties

Methyl 2-chloropropionate is a colorless liquid with a characteristic odor.[1][2] It is a halogenated ester that is flammable and insoluble in water.[2][3][4] Understanding its physical and chemical properties is fundamental to establishing appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO₂ | |

| Molecular Weight | 122.55 g/mol | [5] |

| Appearance | Clear, colorless liquid | [1][6] |

| Boiling Point | 132-133 °C | [6] |

| Melting Point | < -10 °C | |

| Flash Point | 36 - 38 °C | |

| Density | 1.075 - 1.13 g/cm³ at 20-25 °C | [6] |

| Vapor Pressure | 5.25 - 30 hPa at 20 °C | [6] |

| Water Solubility | Immiscible | [2][6] |

| Autoignition Temperature | 430 °C | |

| Explosive Limits | 2.8 - 13.9 % (v/v) |

Stability Profile

Methyl 2-chloropropionate is considered stable under recommended storage conditions.[6] However, its stability can be compromised by several factors, including exposure to incompatible materials, elevated temperatures, and light.

2.1. Chemical Stability and Reactivity

Methyl 2-chloropropionate is a halogenated ester and exhibits reactivity typical of this class of compounds. It can react exothermically with acids and bases.[4]

-

Acids: Reacts with acids, which can lead to the liberation of heat along with the corresponding alcohol (methanol) and acid (2-chloropropionic acid).[4]

-

Bases: Reacts exothermically with bases, which can also lead to hydrolysis.[4]

-

Oxidizing Agents: Strong oxidizing acids can cause a vigorous, exothermic reaction that may ignite the reaction products.[4]

-

Alkali Metals and Hydrides: Contact with alkali metals and hydrides can generate flammable hydrogen gas.[4]

2.2. Thermal Decomposition

2.3. Hydrolysis

As an ester, methyl 2-chloropropionate is susceptible to hydrolysis, particularly in the presence of acids or bases, to yield methanol (B129727) and 2-chloropropionic acid. The rate of hydrolysis is expected to be dependent on pH and temperature. While specific kinetic data for the hydrolysis of methyl 2-chloropropionate was not found in the literature, a general experimental protocol for determining hydrolysis rates is provided in Section 4. One study noted the enzymatic hydrolysis of methyl 2-chloropropionate using a lipase (B570770) at a pH of 7.2 and a temperature of 40°C.[8]

2.4. Photodegradation

Exposure to light can potentially lead to the degradation of chlorinated organic compounds.[1] The photodegradation of chlorinated esters can involve the cleavage of the carbon-chlorine bond or other photochemical reactions.[7] It is therefore recommended to protect methyl 2-chloropropionate from light during storage.[7]

Recommended Storage and Handling Conditions

Proper storage and handling are crucial for maintaining the quality and safety of methyl 2-chloropropionate.

3.1. Storage Conditions

To ensure its stability, methyl 2-chloropropionate should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between +5°C and +30°C.[9] The storage area should be designated as a flammables area, away from sources of ignition such as heat, sparks, and open flames.[1][4][9]

Containers should be tightly closed to prevent the ingress of moisture and contamination.[10] It is also advisable to protect the compound from light.[7]

3.2. Handling Precautions

When handling methyl 2-chloropropionate, it is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[3] All equipment used for handling should be properly grounded to prevent static discharge.[4] Use non-sparking tools.[3] In case of a spill, eliminate all ignition sources and absorb the material with a non-combustible absorbent material.[4]

Experimental Protocols for Stability Assessment

While specific stability studies for methyl 2-chloropropionate are not widely published, the following are generalized protocols for assessing its stability.

4.1. Protocol for Assessing Hydrolytic Stability

Objective: To determine the rate of hydrolysis of methyl 2-chloropropionate at different pH values and temperatures.

Materials:

-

Methyl 2-chloropropionate

-

Buffered solutions (e.g., pH 4, 7, and 9)

-

Constant temperature baths or incubators

-

HPLC or GC-MS system

-

Volumetric flasks and pipettes

Methodology:

-

Prepare stock solutions of methyl 2-chloropropionate in a suitable solvent (e.g., acetonitrile).

-

In separate temperature-controlled reaction vessels, add a known volume of the buffered solution.

-

Spike the buffered solutions with a small volume of the methyl 2-chloropropionate stock solution to achieve a known initial concentration.

-

At specified time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction (e.g., by neutralizing the pH or diluting with a cold solvent).

-

Analyze the samples by a validated HPLC or GC-MS method to determine the concentration of remaining methyl 2-chloropropionate and the formation of 2-chloropropionic acid.

-

Calculate the rate of hydrolysis (rate constant) at each pH and temperature condition.

4.2. Protocol for Assessing Thermal Stability

Objective: To evaluate the thermal decomposition of methyl 2-chloropropionate and identify its degradation products.

Materials:

-

Methyl 2-chloropropionate

-

Sealed glass ampoules or vials

-

Oven or furnace with precise temperature control

-

GC-MS system

Methodology:

-

Place a known amount of methyl 2-chloropropionate into several sealed glass ampoules.

-

Place the ampoules in an oven at a series of elevated temperatures (e.g., 100°C, 150°C, 200°C).

-

At selected time points, remove an ampoule from each temperature.

-

Allow the ampoule to cool to room temperature.

-

Carefully open the ampoule and dissolve the contents in a suitable solvent.

-

Analyze the sample using GC-MS to identify and quantify the parent compound and any degradation products. The mass spectrometer will help in identifying the structure of the decomposition products.

4.3. Analytical Methods for Degradation Products

The primary analytical techniques for monitoring the stability of methyl 2-chloropropionate and identifying its degradation products are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).[11]

-

GC-MS: Ideal for separating and identifying volatile compounds. It can be used to detect the parent compound and potential volatile degradation products.[11]

-

HPLC-MS: Suitable for separating and identifying less volatile or thermally labile compounds, such as the hydrolysis product 2-chloropropionic acid.[11]

Visualizations

5.1. Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for methyl 2-chloropropionate based on its chemical structure and general reactivity of halogenated esters.

Caption: Potential degradation pathways of Methyl 2-chloropropionate.

5.2. Recommended Storage and Handling Workflow

This diagram outlines the recommended workflow for the safe storage and handling of methyl 2-chloropropionate.

Caption: Recommended workflow for storage and handling.

References

- 1. "Photodegradation of Chlorinated Organic Compounds in Surface Waters" by Cristina L. Tusei, Brian DiMento et al. [digitalcommons.humboldt.edu]

- 2. Page loading... [guidechem.com]

- 3. Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHYL 2-CHLOROPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. scbt.com [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. mdpi.com [mdpi.com]

- 11. ijmr.net.in [ijmr.net.in]

In-Depth Technical Guide to the Material Safety Data Sheet for Methyl 2-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Methyl 2-chloropropionate (CAS No. 17639-93-9), a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] The information is presented to meet the needs of laboratory and drug development professionals, with a focus on detailed data, experimental context, and clear visual representations of key safety information.

Chemical and Physical Properties

Methyl 2-chloropropionate is a clear, colorless liquid.[3][4] It is a halogenated ester that is flammable and insoluble in water.[3][4][5] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₇ClO₂ | [6] |

| Molecular Weight | 122.55 g/mol | [6] |

| Appearance | Clear, colorless liquid | [3][4] |

| Odor | No information available | [6][7] |

| Melting Point | -10 °C | [6] |

| Boiling Point | 132-133 °C | [6] |

| Flash Point | 38 °C (100.4 °F) | [6] |

| Density | 1.075 g/mL at 25 °C | |

| Vapor Pressure | 5.25 mmHg at 20 °C | |

| Vapor Density | 4.22 (Air = 1) | |

| Water Solubility | Insoluble | [3][4][5] |

| Autoignition Temperature | 430 °C (DIN 51794) | |

| Explosive Limits | 2.8 - 13.9 % (v/v) |

Hazard Identification and GHS Classification

Methyl 2-chloropropionate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and its potential to cause irritation to the skin and eyes, and respiratory irritation.[6][7]

GHS Pictograms:

Caption: GHS Hazard Pictograms for Methyl 2-chloropropionate.

Signal Word: Warning[3]

Hazard Statements:

-

H226: Flammable liquid and vapor.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[8]

Precautionary Statements: A comprehensive list of precautionary statements covering prevention, response, storage, and disposal is provided in the safety data sheets.[3] Key preventive measures include keeping the substance away from heat and ignition sources, using it in a well-ventilated area, and wearing appropriate personal protective equipment (gloves, eye protection).[3]

Toxicological Information

Acute Toxicity Data:

| Route of Exposure | Species | Value | Reference |

| Dermal | Rat | LD50 ≥ 2000 mg/kg | [6][7] |

| Oral | Rat | Not available | [9] |

| Inhalation | Rat | Not available | [9] |

Experimental Protocols

The determination of the acute dermal toxicity of Methyl 2-chloropropionate would typically follow standardized guidelines, such as the OECD Guideline 402.

Experimental Workflow for Acute Dermal Toxicity (OECD 402):

References

- 1. Methyl 2-chloropropionate - HEBEN [hb-p.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. Methyl 2-chloropropionate | 17639-93-9 [chemicalbook.com]

- 5. METHYL 2-CHLOROPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Racemic Methyl 2-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of racemic methyl 2-chloropropionate. The information is intended to support laboratory research and development activities, particularly in the fields of organic synthesis and pharmaceutical development.

Physicochemical Properties

Racemic methyl 2-chloropropionate is a colorless liquid known for its utility as a versatile chemical intermediate.[1][2] It is characterized by an ether-like odor and is classified as a flammable liquid.[2][3]

Table 1: Physicochemical Data for Racemic Methyl 2-chloropropionate

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇ClO₂ | [2] |

| Molecular Weight | 122.55 g/mol | [2] |

| CAS Number | 17639-93-9 | [2] |

| Appearance | Colorless clear liquid | [2][4] |

| Density | 1.138 g/cm³ (at 20°C) | [5] |

| Melting Point | < -10 °C | [6] |

| Boiling Point | 132-133 °C | [4] |

| Flash Point | 38 °C (closed cup) | [5] |

| Refractive Index | n20/D 1.419 | [7] |

| Vapor Pressure | 30 hPa (at 20°C) | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [7][8] |

| pH | 6-7 (in H₂O at 20°C) | [4][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of racemic methyl 2-chloropropionate. Key spectral data are summarized below.

Table 2: Spectroscopic Data Summary

| Technique | Data Highlights |

| ¹H NMR | Spectrum available, key for structural elucidation.[9] |

| ¹³C NMR | Spectrum available in CDCl₃.[4][10] |

| Mass Spectrometry | Electron ionization mass spectrum available.[11][12] |

| Infrared (IR) Spectroscopy | Vapor phase and ATR-IR spectra are available for functional group identification. |

Synthesis Protocols

The synthesis of methyl 2-chloropropionate is most commonly achieved through the chlorination of a lactate (B86563) ester. The following protocols describe two prevalent methods.

Experimental Protocol 1: Synthesis via Thionyl Chloride

This method involves the direct reaction of methyl lactate with thionyl chloride.

Procedure:

-

To a reaction kettle, add 534 parts by weight of thionyl chloride (purity ≥99%).[13]

-

Maintain the reaction kettle at a constant pressure and a temperature of 70°C.[13]

-

Slowly add 429 parts by weight of methyl lactate (purity ≥99%) dropwise into the reaction kettle.[13]

-

The reaction generates a mixed gas of S-methyl 2-chloropropionate, hydrochloric acid, and sulfur dioxide.[13]

-

Upon completion of the addition, allow the mixture to stand and layer.[13]

-

Separate the layers to obtain the crude methyl 2-chloropropionate.

-

Purify the product by distillation.

Experimental Protocol 2: Synthesis via Vilsmeier-Hack Reagent

This procedure utilizes a Vilsmeier-Hack reagent, prepared from bis(trichloromethyl)carbonate and a substituted amide, for the chlorination step. This method is often used for synthesizing specific enantiomers but can be adapted for the racemic mixture.

Procedure:

-

Preparation of the Vilsmeier Reagent:

-

In a 500 mL four-necked flask, add 178.0 g (0.6 mol) of bis(trichloromethyl)carbonate.[14]

-

Cool the flask to 0-5°C using an ice-water bath.[14]

-

Dropwise, add 43.8 g (0.6 mol) of anhydrous N,N-dimethylformamide as the solvent. A significant temperature increase will be observed.[14]

-

Mechanically stir the mixture for 1-2 hours to obtain a colorless Vilsmeier reagent solution.[14]

-

-

Synthesis of Methyl 2-chloropropionate:

-

To the prepared Vilsmeier reagent solution, add a small amount of a solvent such as dioxane.[14]

-

At a temperature of 20-30°C, add 62.4 g (0.6 mol) of methyl lactate dropwise using a constant pressure dropping funnel. The reaction is exothermic and will generate gas.[14]

-

After the addition is complete, raise the temperature to 55°C and stir for 8 hours to conduct the chlorination.[14]

-

Monitor the reaction progress using gas chromatography.[15]

-

-

Work-up and Purification:

Caption: General workflow for the synthesis of racemic methyl 2-chloropropionate.

Applications in Research and Development

Racemic methyl 2-chloropropionate is a key building block in organic synthesis, primarily due to the reactivity of its α-chlorine and carbonyl groups.[3]

-

Pharmaceutical Intermediates : It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[2][16] Its structure is incorporated into more complex molecules to achieve desired biological activity.

-

Agrochemical Synthesis : The compound is utilized in the manufacturing of herbicides and pesticides.[2][16]

-

Polymer Chemistry : It can be used as an initiator in polymerization reactions.[1]

-

Fine Chemicals and Fragrances : It is also an intermediate in the production of specialty chemicals and fragrances.[2][3]

Caption: Primary industrial and research applications of the title compound.

Safety and Handling

Racemic methyl 2-chloropropionate is a hazardous chemical that requires careful handling to minimize risk.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement | Reference(s) |

| Hazard Class | Flam. Liq. 3 | H226: Flammable liquid and vapour. | [16] |

| Skin Irrit. 2 | H315: Causes skin irritation. | [16] | |

| Eye Irrit. 2 | H319: Causes serious eye irritation. | [16] | |

| STOT SE 3 | H335: May cause respiratory irritation. | [16] | |

| Precautionary | Prevention | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [16] |

| P233: Keep container tightly closed. | [16] | ||

| P240: Ground and bond container and receiving equipment. | [16] | ||

| P241: Use explosion-proof electrical/ventilating/lighting equipment. | [16] | ||

| Response | P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [16] | |

| Storage | Store at +5°C to +30°C. | [16] |

Handling Recommendations:

-

Handle in a well-ventilated place and wear suitable protective clothing, gloves, and eye/face protection.

-

Avoid contact with skin and eyes and avoid inhalation of vapor or mist.

-

Keep away from sources of ignition and take measures to prevent the build-up of electrostatic charge.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[4]

References

- 1. Page loading... [guidechem.com]

- 2. Methyl 2-chloropropionate - HEBEN [hb-p.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 17639-93-9: Methyl 2-chloropropionate | CymitQuimica [cymitquimica.com]

- 5. CN102381969A - Preparation method of methyl (S)-2-chloropropionate - Google Patents [patents.google.com]

- 6. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-chloropropionate(17639-93-9) 1H NMR [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Methyl 2-chloropropionate(17639-93-9) MS spectrum [chemicalbook.com]

- 10. Propanoic acid, 2-chloro-, methyl ester [webbook.nist.gov]

- 11. Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN102775303A - Method for preparing S-methyl 2-chloropropionate - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. EP0056981A1 - Process for the preparation of optically active 2-chloropropionic acid esters - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Chiral Compounds Using Methyl 2-chloropropionate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloropropionate is a versatile chiral building block of significant interest in the chemical and pharmaceutical industries. Its importance lies in its utility as a precursor for the synthesis of a wide array of enantiomerically pure compounds, particularly pharmaceuticals and agrochemicals.[1][2] The stereochemistry at the C-2 position is crucial for the biological activity of many target molecules, making the use of enantiomerically enriched methyl 2-chloropropionate essential. This document provides detailed application notes and experimental protocols for the synthesis and utilization of chiral methyl 2-chloropropionate.

Applications of Chiral Methyl 2-chloropropionate

Enantiomers of methyl 2-chloropropionate serve as key intermediates in the production of various valuable compounds:

-

Agrochemicals: The (S)-enantiomer is a crucial precursor for the synthesis of aryloxyphenoxypropionate herbicides, such as quizalofop-p-ethyl (B1662796) and fenoxaprop-p-ethyl. These herbicides are highly effective against grass weeds in broadleaf crops.

-

Pharmaceuticals: Chiral 2-chloropropionate derivatives are used in the synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and other therapeutic agents where specific stereoisomers exhibit desired pharmacological activity.

-

Flavor and Fragrance Industry: It is also utilized in the production of certain flavor and fragrance compounds.[1]

Synthetic Strategies for Chiral Methyl 2-chloropropionate

Several methods are employed for the preparation of enantiomerically enriched methyl 2-chloropropionate. The choice of method often depends on factors such as cost, desired optical purity, and scalability. The primary strategies include:

-